n-Methyl-[1,1'-biphenyl]-3-methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBOMSXNIPDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288285 | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-61-6 | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Core Construction
The biphenyl scaffold in n-Methyl-[1,1'-biphenyl]-3-methanamine is typically synthesized via the Suzuki-Miyaura cross-coupling reaction , a widely used palladium-catalyzed method for forming biaryl bonds between aryl halides and aryl boronic acids or esters.
Procedure : The reaction involves coupling a 3-substituted aryl boronic acid with a 1-substituted aryl halide under palladium catalysis (Pd(0) or Pd(II) complexes) in the presence of a base (e.g., K2CO3 or NaOH) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts and Conditions : Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are common. The reaction is typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110°C).
Outcome : This step yields the biphenyl intermediate with the desired substitution pattern, which serves as the backbone for further functionalization.
This method is favored for its high regioselectivity and functional group tolerance, enabling the synthesis of biphenyl derivatives with precise substitution patterns.
Introduction of the Methanamine Group via Reductive Amination
The methanamine substituent at the 3-position of the biphenyl can be introduced through reductive amination of the corresponding aldehyde or ketone derivative.
Starting Material : A biphenyl-3-carbaldehyde intermediate is prepared either by oxidation of the methyl group or direct functionalization.
Reductive Amination Reaction : The aldehyde is reacted with methylamine or a methylamine equivalent under reductive conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).
Reaction Conditions : Typically performed in solvents like methanol or ethanol, at room temperature or slightly elevated temperatures, under slightly acidic or neutral pH to facilitate imine formation and reduction.
Result : The N-methyl methanamine group is formed selectively, yielding this compound.
This approach allows for selective mono-N-methylation, avoiding over-alkylation, and is supported by literature on selective synthesis of mono-N-methyl aromatic amines using nitroso compounds and methylboronic acid as methyl sources.
Alternative Synthesis via Nitrosoarene Methylation
A novel and selective method involves the transformation of aromatic nitroso compounds into mono-N-methyl aromatic amines:
Reaction : Aromatic nitroso compounds are reacted with methylboronic acid in the presence of triethyl phosphite (P(OEt)3) as an oxygen scavenger.
Mechanism : The reaction proceeds through the reduction of the nitroso group and simultaneous methylation of the nitrogen, yielding the mono-N-methyl aromatic amine.
Advantages : This method provides high selectivity for mono-N-methylation and avoids the formation of undesired azoxy byproducts when optimized with the correct phosphorus reagent.
Optimization : Experimental data indicate that using 1.1 equivalents of P(OEt)3 in toluene provides the best yield and selectivity.
This route could be adapted for this compound by preparing the corresponding 3-nitroso biphenyl derivative and applying the methylation conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, aryl boronic acid, aryl halide, base, THF/DMF, 80–110°C | High regioselectivity, functional group tolerance | Requires palladium catalyst, inert atmosphere |
| Reductive Amination | Biphenyl-3-carbaldehyde, methylamine, NaBH3CN or H2/Pd-C, methanol | Selective mono-N-methylation, mild conditions | Requires aldehyde intermediate preparation |
| Nitrosoarene Methylation | Aromatic nitroso compound, methylboronic acid, P(OEt)3, toluene | High selectivity, avoids over-alkylation | Requires nitroso intermediate synthesis |
Research Findings and Optimization Notes
Catalyst Selection : Pd-based catalysts are essential for efficient Suzuki coupling, with ligand choice affecting yield and selectivity.
Solvent Effects : Polar aprotic solvents such as DMF and THF facilitate coupling and reductive amination steps.
Phosphorus Reagent Role : In nitrosoarene methylation, P(OEt)3 acts as an oxygen scavenger, crucial for preventing side reactions.
Yield Considerations : Optimizing equivalents of methylboronic acid and phosphorus reagents improves isolated yields of the N-methyl amine products.
Purification : Standard chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-[1,1’-biphenyl]-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in several domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and materials. Its biphenyl structure allows for further functionalization, making it valuable in organic synthesis.
- Reactivity Studies : The compound can undergo various reactions, including oxidation and substitution, which are essential for developing new chemical entities.
Biology
- Biological Interactions : n-Methyl-[1,1'-biphenyl]-3-methanamine is used in studies investigating biological processes involving biphenyl derivatives. Its structural properties facilitate research into enzyme interactions and receptor binding.
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in drug development, particularly in targeting specific biological pathways.
Medicine
- Drug Development : The compound's unique structure may contribute to the development of new therapeutic agents. Its ability to modulate biological targets positions it as a candidate for further pharmacological studies.
- Case Study : Research has indicated that derivatives of biphenyl compounds can exhibit anti-cancer properties, suggesting that this compound could be explored for similar applications .
Industry
- Material Production : In industrial applications, this compound can be utilized in producing polymers and coatings with specific properties. Its chemical stability makes it suitable for various formulations.
- Functionalization : The compound's ability to undergo substitution reactions allows for creating tailored materials with desired characteristics.
Mechanism of Action
The mechanism of action of n-Methyl-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with n-Methyl-[1,1'-biphenyl]-3-methanamine , differing in substituent positions, electronic properties, or functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
The 3'-methyl substitution in shifts electronic effects to the distal phenyl ring, altering π-π stacking interactions in material science applications .
Functional Group Variations :
Biological Activity
n-Methyl-[1,1'-biphenyl]-3-methanamine is a biphenyl derivative that has garnered attention for its potential biological activity. This article delves into its synthesis, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and other fields.
Chemical Structure and Properties
- Chemical Formula : C13H15N
- Molecular Weight : 197.28 g/mol
- Structure : The compound features a biphenyl core with a methyl group at the 2' position and a methanamine group attached at the 1 position.
The unique positioning of the methyl and methanamine groups on the biphenyl core significantly influences its reactivity, stability, and biological interactions compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact mechanisms are still under investigation, but potential pathways include:
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- Enzyme Inhibition : Potential inhibition of enzymes involved in critical biological processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest potential efficacy against certain cancer cell lines. |
| Enzyme Interaction | May inhibit specific enzymes involved in metabolic pathways. |
| Receptor Binding | Possible binding affinity to GPCRs and other receptors affecting signaling pathways. |
Case Studies and Research Findings
- Antitumor Efficacy :
- Mechanistic Insights :
-
Therapeutic Applications :
- The compound's unique structure positions it as a candidate for further development in therapeutic applications, particularly in areas such as cancer treatment and metabolic disorders.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials : Biphenyl derivatives and methylating agents.
- Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Yield Optimization : Industrial synthesis focuses on optimizing reaction conditions (temperature, solvent) to enhance yield and purity.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents | Expected Yield |
|---|---|---|---|
| Initial Biphenyl Formation | Suzuki Coupling | Aryl boronic acids | 70-90% |
| Methylation | N-Methylation | Methyl iodide | Varies |
| Final Purification | Recrystallization | Solvent extraction | High purity |
Q & A
Q. What are the common synthetic routes for preparing n-Methyl-[1,1'-biphenyl]-3-methanamine, and what are their key considerations?
The synthesis typically involves biphenyl core formation followed by functionalization. A validated approach includes:
- Suzuki-Miyaura coupling to construct the biphenyl scaffold, using palladium catalysts and aryl halides/boronic acids .
- Reductive amination to introduce the methylamine group at the 3-position, requiring careful control of reducing agents (e.g., NaBH or H/Pd) to avoid over-reduction . Key considerations: Regioselectivity during coupling, protection of reactive amine groups, and purification via column chromatography or recrystallization.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and methylamine substitution .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection (λ~255 nm, based on analogous biphenylamines) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Diffraction (XRD) : For crystalline derivatives, structural elucidation via single-crystal XRD .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Based on structurally similar amines:
- Acute Toxicity : Classified as harmful if swallowed (H302) or inhaled (H335). Use fume hoods and respiratory protection (P95/P2 filters) .
- Skin/Eye Exposure : Wear nitrile gloves and safety goggles; rinse immediately with water upon contact .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselectivity during the synthesis of this compound derivatives?
- Directing Groups : Use transient directing groups (e.g., pyridine in BBr-mediated reactions) to control functionalization at the 3-position .
- Catalyst Tuning : Employ Pd-based catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites .
- Computational Screening : DFT-based prediction of transition states to identify optimal reaction pathways .
Q. What computational chemistry approaches are suitable for predicting the reactivity or electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Validate with experimental XRD data .
- Molecular Dynamics (MD) : Simulate solvation effects on stability and aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How should contradictory data regarding the compound’s toxicity profile be analyzed and resolved in preclinical studies?
- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple concentrations to establish thresholds .
- Comparative Toxicology : Cross-reference with structurally related compounds (e.g., naphthalene derivatives) to identify class-specific hazards .
- Mechanistic Studies : Use metabolomics to track reactive intermediates (e.g., quinone imines) that may explain discrepancies in toxicity .
Q. What strategies can optimize the scalability of this compound synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous flow systems for Suzuki-Miyaura coupling to enhance reproducibility and reduce catalyst loading .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
- Green Solvents : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
